molecular formula C15H22N2OS B2766428 2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide CAS No. 2094939-07-6

2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide

Cat. No. B2766428
CAS RN: 2094939-07-6
M. Wt: 278.41
InChI Key: ZQGNIQXJPHHUPE-UHFFFAOYSA-N
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Description

“2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide” is a compound with the empirical formula C9H15NO . It is a derivative of the bicyclo[2.2.1]heptane structure, which is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This approach allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(4-cyanothian-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c16-10-15(3-5-19-6-4-15)17-14(18)9-13-8-11-1-2-12(13)7-11/h11-13H,1-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGNIQXJPHHUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3(CCSCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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